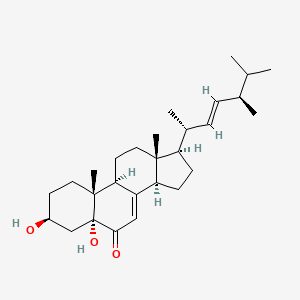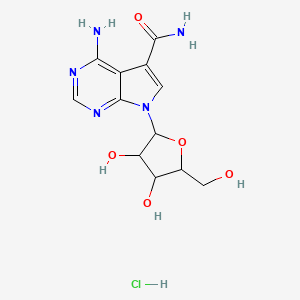
Sangivamycin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sangivamycin hydrochloride is a nucleoside analog that was originally isolated from the bacterium Streptomyces rimosus. It is known for its antibiotic, antiviral, and anticancer properties. This compound acts as an inhibitor of protein kinase C, a key enzyme involved in various cellular processes. This compound has been investigated for its potential medical applications, including its efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and other viruses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sangivamycin hydrochloride involves several steps, starting from readily available precursors. One common method involves the use of nitrilase enzymes to convert a cyanide group into an amine group by hydrolysis. This method is both stable and economical for producing pharmaceutically useful sangivamycin .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces rimosus. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify the compound .
化学反应分析
Types of Reactions
Sangivamycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Sangivamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of sangivamycin, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
Sangivamycin hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Studied for its potential as an antiviral, antibiotic, and anticancer agent. .
Industry: Used in the development of new pharmaceuticals and therapeutic agents
作用机制
Sangivamycin hydrochloride exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting this enzyme, sangivamycin can disrupt various cellular processes, leading to the death of cancer cells and inhibition of viral replication. The compound also affects other molecular targets and pathways, including the Haspin-Histone H3-survivin signaling pathway, which is involved in cell division and survival .
相似化合物的比较
Sangivamycin hydrochloride is similar to other nucleoside analogs, such as:
Toyocamycin: Another nucleoside analog with similar antiviral and anticancer properties.
Tubercidin: A nucleoside analog that preferentially enters anabolic pathways of adenosine.
Formycin: An unusual nucleoside analog with a unique C-C linkage of the base to the sugar.
Compared to these compounds, this compound is unique in its potent inhibition of protein kinase C and its broad-spectrum antiviral activity. It has shown greater efficacy against certain viruses, such as SARS-CoV-2, compared to other nucleoside analogs like remdesivir .
属性
CAS 编号 |
21090-35-7 |
|---|---|
分子式 |
C12H16ClN5O5 |
分子量 |
345.74 g/mol |
IUPAC 名称 |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H15N5O5.ClH/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H/t5-,7-,8-,12-;/m1./s1 |
InChI 键 |
WTSGTUMQZSEZIW-CCUUNMJDSA-N |
手性 SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.Cl |
SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl |
同义词 |
4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine NSC 65346 sangivamycin sangivamycin monohydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


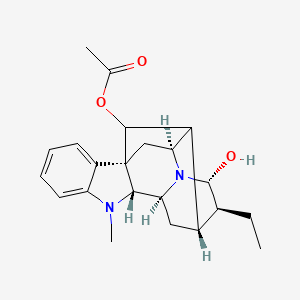

![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2R)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1257027.png)
![1-(3-Phenyl-3-bicyclo[3.1.0]hexanyl)piperidine](/img/structure/B1257028.png)

![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B1257031.png)
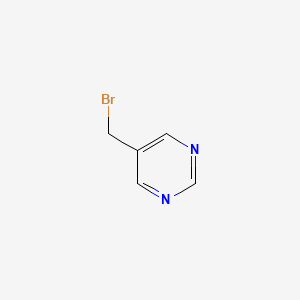
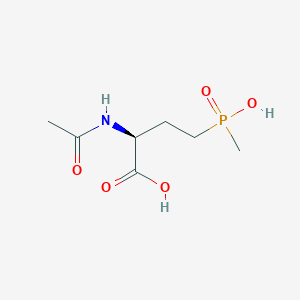
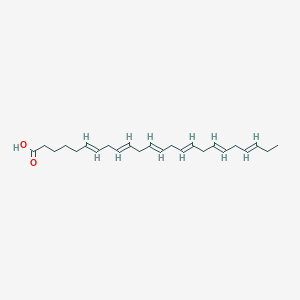
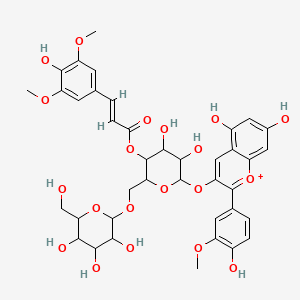
![4,5,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol](/img/structure/B1257039.png)

